molecular formula C11H9NO3 B13109011 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid

Cat. No.: B13109011
M. Wt: 203.19 g/mol
InChI Key: RVVIIOWGNLXYGX-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of o-aminobenzophenone with ethyl chloroformate, followed by cyclization in the presence of a base . Another approach involves the use of multicomponent reactions, where different starting materials are combined in a single reaction vessel to form the desired product .

Industrial Production Methods

Industrial production of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid typically involves optimized synthetic routes that ensure high yield and purity. One-pot synthesis methods are often employed to streamline the production process and reduce the number of purification steps . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and carboxylic acid groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Biological Activity

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid (CAS Number: 14186-71-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anti-cancer properties, mechanisms of action, and structure-activity relationships (SARs).

  • Molecular Formula : C11H9NO3
  • Molecular Weight : 203.19 g/mol
  • CAS Number : 14186-71-1

Anti-Cancer Properties

Research indicates that 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid exhibits significant anti-cancer activity. A study performed by Aldabbagh and Koutentis highlighted its potential as an anti-cancer agent through various mechanisms:

  • Cell Line Studies : The compound was tested against several human cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). It demonstrated notable cytotoxic effects with IC50 values indicating strong potency against these cell lines .
  • Mechanism of Action :
    • Induction of apoptosis was observed in cancer cells treated with the compound, suggesting that it triggers programmed cell death pathways.
    • The compound was shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis, thus leading to cell cycle arrest at the G2/M phase .

Structure-Activity Relationships (SAR)

The biological activity of 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can be influenced by structural modifications. Research has identified key functional groups that enhance its potency:

Modification Effect on Activity
Hydroxyl group at position 5Increased solubility and bioavailability
Substituents on the aromatic ringAltered binding affinity to target proteins

Study on Anti-Cancer Activity

In a systematic study published in the Journal of Medicinal Chemistry, the anti-cancer efficacy of various derivatives of benzo[b]azepine compounds was evaluated. The study found that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines compared to their parent compounds .

In Vivo Studies

Another research effort focused on in vivo models where 2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid was administered to mice with induced tumors. The results indicated a significant reduction in tumor size and metastasis, supporting its potential as a therapeutic agent .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-oxo-1,3-dihydro-1-benzazepine-4-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-10-6-8(11(14)15)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

RVVIIOWGNLXYGX-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2NC1=O)C(=O)O

Origin of Product

United States

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